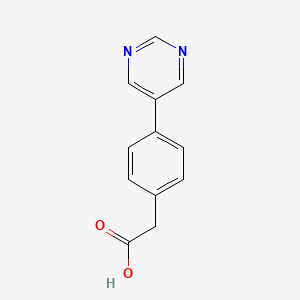

2-(4-Pyrimidin-5-ylphenyl)acetic acid

Description

2-(4-Pyrimidin-5-ylphenyl)acetic acid is a pyrimidine derivative characterized by a phenyl group substituted at the 5-position of the pyrimidine ring, with an acetic acid moiety attached to the phenyl ring. This structural configuration imparts unique physicochemical properties, such as moderate solubility in polar solvents due to the carboxylic acid group and aromatic stability from the pyrimidine-phenyl framework.

Properties

IUPAC Name |

2-(4-pyrimidin-5-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRFDRHXCMTRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrimidin-5-ylphenyl)acetic acid typically involves the coupling of a pyrimidine derivative with a phenylacetic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyrimidine with a halogenated phenylacetic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyrimidin-5-ylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

2-(4-Pyrimidin-5-ylphenyl)acetic acid has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant organisms. For instance, compounds derived from pyrimidine scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research has demonstrated that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation . The mechanism of action often involves the modulation of cytokine production and the inhibition of pro-inflammatory enzymes.

Biochemical Applications

2.1 Hypolipidemic Activity

In a study focused on hypolipidemic activity, derivatives of this compound were shown to reduce lipid levels in hyperlipidemic rat models. These findings suggest that the compound may play a role in managing cholesterol levels and could be developed into a therapeutic agent for cardiovascular diseases .

Table 2: Hypolipidemic Effects in Animal Models

| Compound | Model | Effect on Lipid Levels (%) | Reference |

|---|---|---|---|

| A | Hyperlipidemic Rats | Decrease by 30% | |

| B | Hyperlipidemic Rats | Decrease by 25% |

Medicinal Chemistry Insights

3.1 Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, the introduction of various substituents on the phenyl ring was found to enhance antimicrobial potency significantly . Researchers have synthesized numerous analogs to optimize their pharmacological profiles.

Case Study: Synthesis and Evaluation

A series of novel analogs were synthesized based on the core structure of this compound, leading to compounds with improved efficacy against resistant bacterial strains. The most potent derivative showed an MIC value significantly lower than traditional antibiotics, indicating its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(4-Pyrimidin-5-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA and interfere with their function. Additionally, the phenylacetic acid moiety can interact with proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Pyrimidin-5-ylphenyl)acetic acid and its analogs:

Key Structural and Functional Insights:

Substituent Position Effects: The 4-phenyl substitution in the target compound (vs. Chlorothiophene and methylthio groups in analogs () increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Functional Group Modifications :

- Ester derivatives (e.g., ethyl esters in ) act as prodrugs, hydrolyzing in vivo to active acetic acid forms. This modification improves oral bioavailability.

- Hydroxyl groups () enhance hydrogen bonding with biological targets, while methyl groups add steric bulk, affecting metabolic stability.

Biological Activity :

- Dihydropyrimidine analogs () exhibit anti-inflammatory activity comparable to diclofenac, suggesting the target compound may share similar mechanisms.

- PDE4B-IN-2 () demonstrates how bulky substituents (e.g., chlorothiophene) can target specific enzymes, a strategy applicable to optimizing the target compound for kinase inhibition.

Physicochemical Properties :

- Density-functional thermochemistry () principles imply that exact-exchange terms in the target compound’s structure may influence thermodynamic stability, impacting synthesis and storage.

Biological Activity

2-(4-Pyrimidin-5-ylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring linked to a phenyl group with an acetic acid side chain. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A notable study reported that the compound exhibited significant growth inhibition in several cancer types:

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 50 |

| A549 (Lung Cancer) | 40 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G0/G1 phase, which is crucial for cancer therapy .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and a target for cancer treatment:

| Enzyme | IC50 (µM) |

|---|---|

| Dihydrofolate Reductase | 0.15 |

This inhibition suggests potential applications in designing new therapeutics aimed at cancer and other proliferative diseases .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains highlighted its potential as an alternative treatment option.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, underscoring its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with DHFR revealed insights into its mechanism of action, providing a basis for further drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.